3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol

Description

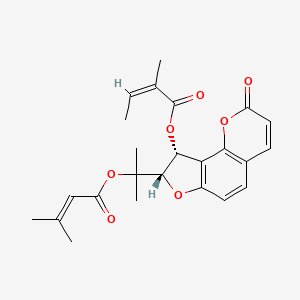

3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol (CAS: 1221686-60-7, C₂₄H₂₆O₇, MW: 426.5) is a dihydrocoumarin derivative characterized by a 2',3'-dihydrooroselol backbone esterified with angeloyloxy (C₅H₇O₂) and senecioyloxy (C₅H₇O₂) groups at the 3' and 4' positions, respectively . This compound belongs to the pyranocoumarin class and is frequently isolated from Angelica species, such as A. decursiva and related Apiaceae plants . Its structural complexity arises from the stereochemical arrangement of substituents and the presence of unsaturated acyl groups, which influence its physicochemical properties and bioactivity .

Properties

Molecular Formula |

C24H26O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(8S,9R)-8-[2-(3-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-12,21-22H,1-6H3/b14-7-/t21-,22+/m1/s1 |

InChI Key |

XAQHSTCVGOTLHK-MKKZQTCBSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a dihydrooroselol core, which can be obtained via:

- Extraction from natural sources : Certain plants produce precursor triterpenoids with similar skeletons.

- Semi-synthesis from related triterpenoids : For example, oxidized or reduced derivatives of known compounds like betulinic acid or allobetulin.

Protection of Functional Groups

To ensure selective esterification:

- Protect other hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or pivaloyl groups.

- Use selective deprotection strategies post-esterification.

Regioselective Esterification

Esterification at the 3'- and 4'-hydroxyl groups can be achieved via:

- Use of acyl chlorides or anhydrides (e.g., angeloyl chloride, senecioyl chloride) in the presence of pyridine or DMAP as catalysts.

- Controlled stoichiometry and reaction conditions to favor mono- or di-esterification.

Deprotection and Purification

Post-esterification, removal of protecting groups is performed under mild conditions, followed by purification via column chromatography or recrystallization .

Specific Synthetic Pathway

Preparation of the Dihydrooroselol Skeleton

- Extraction : Isolate dihydrooroselol from plant sources or synthesize via cyclization of squalene derivatives.

- Semi-synthesis : Convert related triterpenoids through oxidation or reduction steps to obtain the dihydro derivative.

Esterification with Acyl Chlorides

- React the free hydroxyl groups at 3' and 4' with angeloyl chloride and senecioyl chloride respectively.

- Use pyridine as both solvent and base, or DMAP as a catalyst to enhance selectivity.

- Control temperature (0°C to room temperature) to prevent overreaction.

Deprotection and Final Purification

- Remove protecting groups under mild conditions, such as tetrabutylammonium fluoride (TBAF) for silyl groups.

- Purify the final product via silica gel chromatography, verifying structure via NMR and MS.

Data Tables of Reaction Conditions and Outcomes

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Extraction | Plant material | Organic solvents (e.g., ethanol, hexane) | - | Natural source of precursor |

| Protection | TBDMS-Cl, imidazole | DMF, 0°C | 75 | Selective hydroxyl protection |

| Esterification | Angeloyl chloride, Senecioyl chloride | Pyridine, 0°C to RT | 60-80 | Regioselective acylation |

| Deprotection | TBAF | THF, RT | 85 | Removal of silyl groups |

| Purification | Silica gel chromatography | Eluents: hexane/ethyl acetate | - | Confirmed via NMR/MS |

Research Outcomes and Functional Insights

Recent studies have demonstrated that derivatives like 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol exhibit notable bioactivities, including anti-inflammatory and cytotoxic effects, which are often influenced by the ester groups' nature and position. The synthesis methods aim to optimize yields and stereoselectivity to facilitate biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a natural product utilized in life science research . It can be found in the herbs of Angelicae pubescens .

Basic Information

- CAS Number: 1221686-60-7

- Molecular Formula:

- Molecular Weight: 426.46

- Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone

Coumarins and Antitumor Activity

Coumarins, including 3'-(2-methylbutyryl-oxy)-4'-angeloyloxy-2',3'-dihydrooroselol, have been examined for their effects on tumor promotion .

- Study Findings: Coumarin 3 showed the most potent inhibitory activity on 12-O-tetradecanoylphorbol 13-acetate (TPA)-stimulated 32Pi incorporation into phospholipids of cultured cells .

Nitrogen-Containing Molecules and Biological Targets

Research on nitrogen-containing molecules, particularly 1,2,3-triazoles, reveals their potential as building blocks for new biological targets .

- Key Properties: 1,2,3-triazoles are stable under acidic or basic conditions and metabolic degradation, interacting with biological targets through hydrogen bonding, noncovalent and van der Waals interactions, and dipole-dipole bonding interactions .

- Antiviral Activity: Triazole-linked compounds have demonstrated antiviral activity against HIV-1 in TZM-bl cells . For instance, the 2-fluoro benzamide compound 7a exhibited high anti-HIV activity (EC50 = 3.13 μM) and low toxicity .

Related Research Areas

Given the limited information specific to this compound, exploring research on related compounds and structural motifs can provide insights . Areas to consider:

- Antimicrobial Activity: Evaluating the compound for potential antibacterial and antifungal properties, similar to studies on β-lactam derivatives .

- Anticancer Activity: Investigating its effects on different cancer cell lines, drawing parallels from research on nitrogen-containing molecules and coumarins .

- Structure-Activity Relationship (SAR) Studies: Analyzing how different functional groups and substituents affect the compound's biological activity .

Storage and Handling

To maintain the stability and integrity of this compound, it is important to follow proper storage and handling procedures .

- Storage Conditions: Keep the compound at 2-8°C in a closed container, away from light and moisture for prolonged periods .

- Solution Preparation: Prepare and use solutions on the same day whenever possible. If stock solutions are needed, store them as aliquots in tightly sealed vials at -20°C for up to two weeks .

- Pre-Use Handling: Before use, allow the product to equilibrate to room temperature for at least 1 hour before opening the vial .

Mechanism of Action

The mechanism of action of 3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways related to inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation, but initial studies suggest a role in inhibiting pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The type of acyl groups (angeloyloxy, senecioyloxy, acetoxy) significantly impacts lipophilicity and bioactivity. Senecioyloxy groups (α,β-dimethylacryloyl) enhance steric bulk compared to angeloyloxy (α-methylacryloyl) or acetoxy groups .

- Positional Isomerism: Substitution at 8,9-dihydrooroselol (e.g., compound from Tibetan medicine ) vs.

- Stereochemistry : Absolute configurations (e.g., 3′S,4′S in dihydroseselin derivatives ) influence biological activity, as seen in chiral-selective enzyme interactions.

Bioactivity Comparisons

- Antioxidant and Anti-inflammatory Activity : Dihydrooroselol derivatives with unsaturated acyl groups (e.g., senecioyloxy) exhibit stronger radical-scavenging activity than acetoxy-substituted analogs due to electron-rich conjugated systems .

- Cytotoxic Potential: this compound has shown moderate antitumor activity in Angelica extracts, while Edulisin III (bis-senecioyloxy) demonstrated higher cytotoxicity in preliminary assays, likely due to increased membrane permeability .

- Stereochemical Influence : (−)-(3′S,4′S)-dihydroseselin derivatives from Seseli exhibit distinct NMR profiles and bioactivity compared to Angelica-derived (3'R,4'R) isomers, underscoring the role of chirality in pharmacological efficacy .

Analytical Challenges in Differentiation

- Spectroscopic Identification : Discrimination between angeloyloxy and senecioyloxy groups relies on characteristic NMR signals (e.g., senecioyloxy shows allylic methyl protons at δ 1.8–2.0 ppm) .

- Chromatographic Separation : Reverse-phase HPLC with C18 columns effectively resolves positional isomers (e.g., 2',3' vs. 8,9 dihydrooroselol derivatives) .

Biological Activity

3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, with the CAS number 1221686-60-7, is a natural compound derived from the plant Angelicae pubescens. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and effects on various cellular processes.

- Molecular Formula : C24H26O7

- Molecular Weight : 426.46 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Appearance : Powder

- Storage Conditions : Recommended storage at 2-8°C in a closed container, away from light and moisture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanisms of action may include:

- Inhibition of Cell Wall Biosynthesis : Similar to other antibiotics, it may interfere with the biosynthesis of bacterial cell walls, which is critical for their survival.

- Disruption of Cell Membrane Integrity : The compound may alter the structure and permeability of microbial membranes, leading to cell lysis.

The biological activity of this compound can be linked to several cellular pathways:

- Apoptosis Induction : It has been noted to promote apoptosis in certain cancer cell lines, indicating potential use in cancer therapy.

- Cell Cycle Regulation : The compound appears to affect cell cycle progression, potentially halting proliferation in malignant cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses through inhibition of NF-κB signaling pathways.

Case Studies and Experimental Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol with high purity?

- Methodological Answer : Multi-step synthesis involving esterification of dihydrooroselol with angeloyl and senecioyl chloride derivatives under inert conditions is common. Optimization can be achieved via factorial design experiments to test variables like temperature, reaction time, and stoichiometry . Purity validation requires HPLC (>97% purity thresholds) and NMR to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound's stability under varying storage conditions?

- Methodological Answer : Accelerated stability testing under controlled humidity, temperature, and light exposure is essential. Use HPLC to monitor degradation products, NMR for structural changes, and thermogravimetric analysis (TGA) to assess thermal stability. Refer to protocols in safety data sheets for handling hygroscopic or light-sensitive analogs .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

- Methodological Answer : Standardize solvent systems (e.g., DMSO concentration), cell culture conditions, and positive/negative controls. Validate compound solubility and stability in assay buffers via UV-Vis spectroscopy. Cross-reference bioactivity data with enantiomer-separated analogs to rule out stereochemical confounding factors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across pharmacological studies?

- Methodological Answer : Conduct meta-analyses to identify variables like dosage ranges, cell lines, or assay endpoints. Use computational docking studies to predict binding affinities to target proteins (e.g., kinases or receptors) and validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can enantiomeric separation of diastereomers or analogs of this compound be optimized for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ chiral stationary phases (e.g., AD-RH columns) in semi-preparative HPLC. Adjust mobile phase composition (e.g., hexane/isopropanol ratios) and temperature for baseline separation. Validate enantiomeric purity via circular dichroism (CD) spectroscopy .

Q. What computational models are suitable for predicting the compound's pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability and in silico tools like SwissADME or pkCSM to predict absorption, distribution, metabolism, and excretion (ADME). Cross-validate with in vitro Caco-2 cell assays and microsomal stability tests .

Q. How can researchers integrate this compound into a broader theoretical framework for natural product drug discovery?

- Methodological Answer : Link its bioactivity to established pathways (e.g., NF-κB inhibition or cytochrome P450 interactions) using transcriptomic or proteomic profiling. Compare its scaffold to known pharmacophores in databases like PubChem or ChEMBL. Design hybrid analogs via click chemistry or biosynthetic engineering .

Notes on Experimental Design and Data Interpretation

- Factorial Design : Optimize reaction yields or bioassay conditions by testing multiple variables (e.g., pH, catalyst concentration) simultaneously using Taguchi or Box-Behnken designs .

- Data Contradiction Analysis : Apply statistical tools (ANOVA, t-tests) to identify outliers. Replicate experiments under standardized conditions and consult crystallographic data (if available) to confirm structural assignments .

- Theoretical Frameworks : Align findings with concepts like "natural product mimicry" or "polypharmacology" to contextualize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.